2-(Difluoromethyl)-1,3-benzothiazol-6-amine
Overview
Description
“2-(Difluoromethyl)-1,3-benzothiazol-6-amine” is a compound that contains a benzothiazole ring, which is a type of heterocyclic compound. The benzothiazole ring is fused with a benzene and thiazole ring. It also has an amine (-NH2) group at the 6th position and a difluoromethyl (-CF2H) group at the 2nd position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzothiazoles are generally synthesized using condensation reactions of 2-aminobenzenethiols with carboxylic acids . The difluoromethyl group could potentially be introduced through difluoromethylation reactions .Molecular Structure Analysis
The benzothiazole ring system in this compound is aromatic and planar, which could contribute to its stability. The electron-donating amine group and electron-withdrawing difluoromethyl group could have interesting effects on the electronic properties of the molecule .Chemical Reactions Analysis
The amine group in this compound could undergo reactions typical of amines, such as protonation, alkylation, and acylation. The difluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, polarity, and functional groups. For example, the presence of the polar amine and difluoromethyl groups could influence its solubility .Scientific Research Applications
Antitumor Applications
A significant body of research has focused on the antitumor properties of benzothiazole derivatives. Novel 2-(4-aminophenyl)benzothiazoles have been identified for their potent and selective antitumor activity, with specific emphasis on overcoming metabolic inactivation through structural modifications such as fluorination and the development of water-soluble prodrugs. These strategies have led to compounds showing efficacy against breast and ovarian cancer cell lines, with manageable toxic side effects in preclinical models (Bradshaw et al., 2002).
Synthetic Methodologies
Research has also been dedicated to improving synthetic routes for constructing benzothiazole cores, crucial for the development of pharmacologically relevant molecules. One such approach involves a copper-catalyzed three-component synthesis, offering an efficient pathway to 2-N-substituted benzothiazoles, which are key structures in various pharmaceutical agents (Ma et al., 2011). Another study demonstrated an electrochemically initiated oxidative amination of azoles, facilitating the amination at the 2-position of benzothiazoles, which is a valuable modification for drug development (Monguchi et al., 2009).
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their corrosion inhibition properties, with studies showing significant efficiency in protecting mild steel in acidic environments. This application is particularly relevant in industrial settings where corrosion resistance is critical (Salarvand et al., 2017).
Material Science
In the realm of materials science, benzothiazole-based compounds have been utilized for the development of organic electroluminescent materials and other photonic applications. Their unique electronic properties make them suitable for creating components in optoelectronic devices (Liu et al., 2016).
Neuroprotective Agents
Exploratory studies into the neuroprotective potential of benzothiazole derivatives have highlighted their promise in the treatment of brain diseases. Amidine, guanidine, and thiourea derivatives of benzothiazole have shown to possess neuroprotective effects, potentially useful in managing conditions such as ischemia (Anzini et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(difluoromethyl)-1,3-benzothiazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2S/c9-7(10)8-12-5-2-1-4(11)3-6(5)13-8/h1-3,7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFMNMOYBHDIDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-1,3-benzothiazol-6-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.